Pacifenol
Description
Significance of Marine Natural Products in Chemical Biology
Marine natural products (MNPs) are secondary metabolites isolated from marine organisms, including microorganisms, algae, invertebrates, and vertebrates. The unique and often extreme conditions of marine ecosystems have driven the evolution of complex biosynthetic pathways, leading to the production of compounds with distinct chemical structures and potent biological activities tandfonline.comoup.com. These compounds serve various ecological roles, such as defense against predation, competition for space, and communication ubd.edu.bnresearchgate.net.
The structural diversity and biological potency of MNPs make them valuable sources of inspiration for drug discovery and chemical biology research tandfonline.comoup.com. Historically, natural products, primarily from terrestrial plants, have been a leading source of pharmaceuticals tandfonline.comoup.com. However, the vast and largely underexplored biodiversity of the oceans offers an enormous resource for discovering novel compounds with potential applications in medicine, cosmetics, agriculture, and other industries oup.comubd.edu.bnresearchgate.net. Several marine-derived agents have already been approved for clinical use, highlighting the success and potential of this field tandfonline.comuniv-cotedazur.eunih.gov.
Overview of Halogenated Sesquiterpenes in Marine Organisms
Sesquiterpenes are a large class of terpenes composed of three isoprene (B109036) units. While sesquiterpenes are found in both terrestrial and marine organisms, marine environments are particularly rich sources of halogenated sesquiterpenes, which contain covalently bound halogen atoms, primarily bromine and chlorine sibran.ruresearchgate.net. These halogen atoms contribute significantly to the unique chemical and biological properties of these compounds.
Marine organisms, especially red algae of the genus Laurencia, are prolific producers of halogenated sesquiterpenes sibran.ruiomcworld.comiomcworld.com. These compounds exhibit a wide range of structural types, including chamigrane, bisabolane, laurane, and snyderane skeletons iomcworld.com. The presence of halogenated secondary metabolites in Laurencia species is often associated with intracellular vesicles known as "corps en cerise" in the cortical cell layer, which are considered sites for the synthesis and storage of these compounds iomcworld.com. Halogenated sesquiterpenes are also found in other marine organisms, such as green algae, soft corals, mollusks, and sponges, often accumulated through their diet of algae sibran.rumdpi.com.
Historical Context of Pacifenol Discovery and Early Research
This compound is a notable example of a halogenated sesquiterpene isolated from marine sources. It was first reported as a rare sesquiterpene containing both bromine and chlorine atoms acs.org. This compound was initially isolated from the red alga Laurencia pacifica mdpi.comacs.org. Early research characterized its structure using spectroscopic methods, including single-crystal X-ray analysis researchgate.net.
The discovery of this compound was part of broader investigations into the chemical constituents of marine algae, particularly species of the genus Laurencia, known for their rich production of halogenated metabolites iomcworld.com. This compound has since been reported in a number of other marine organisms, including Laurencia nidifica, Laurencia nipponica, Laurencia claviformis, and Laurencia majuscula, as well as in the mollusc Aplysia dactilomela researchgate.net. The compound prethis compound, a halogenated epoxy sesquiterpene, was identified as a precursor to this compound, capable of rearranging to form this compound nonenzymatically researchgate.netacs.orgnih.gov.
Early research on this compound focused on its isolation, structural elucidation, and identification of its source organisms. These initial studies laid the groundwork for further investigations into the potential biological activities and ecological roles of this unique halogenated sesquiterpene.
Source Organisms of this compound
| Organism Name | Type of Organism | Reference |
| Laurencia pacifica | Red Alga | mdpi.comacs.org |
| Laurencia nidifica | Red Alga | researchgate.net |
| Laurencia nipponica | Red Alga | researchgate.net |
| Laurencia claviformis | Red Alga | researchgate.net |
| Laurencia majuscula | Red Alga | researchgate.net |
| Aplysia dactilomela | Mollusc | researchgate.net |
| Spongia sp. | Sponge | mdpi.com |
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C15H21Br2ClO2 | naturalproducts.net |
| Heavy Atom Number | 20 | naturalproducts.net |
| Rotatable Bond Count | 0 | naturalproducts.net |
| Minimal Number of Rings | 3 | naturalproducts.net |
| Hydrogen Bond Acceptor Count | 2 | naturalproducts.net |
| Hydrogen Bond Donor Count | 1 | naturalproducts.net |
| NP-likeness Score | 1.94 | naturalproducts.net |
| Alogp | 4.36 | naturalproducts.net |
| TopoPSA | 29.46 | naturalproducts.net |
| Fsp3 | 0.87 | naturalproducts.net |
Structure
2D Structure
Properties
CAS No. |
33880-90-9 |
|---|---|
Molecular Formula |
C15H21Br2ClO2 |
Molecular Weight |
428.58 g/mol |
IUPAC Name |
3,8-dibromo-4-chloro-4,11,12,12-tetramethyl-7-oxatricyclo[6.3.1.01,6]dodec-9-en-11-ol |
InChI |
InChI=1S/C15H21Br2ClO2/c1-11(2)14-7-9(16)12(3,18)8-10(14)20-15(11,17)6-5-13(14,4)19/h5-6,9-10,19H,7-8H2,1-4H3 |
InChI Key |
WNGMEQXERFPHIP-OCFHUKCCSA-N |
SMILES |
CC1(C23CC(C(CC2OC1(C=CC3(C)O)Br)(C)Cl)Br)C |
Isomeric SMILES |
C[C@@]1(C[C@H]2[C@]3(C[C@@H]1Br)[C@](C=C[C@@](C3(C)C)(O2)Br)(C)O)Cl |
Canonical SMILES |
CC1(C23CC(C(CC2OC1(C=CC3(C)O)Br)(C)Cl)Br)C |
Appearance |
Solid powder |
Other CAS No. |
33880-90-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Pacifenol |
Origin of Product |
United States |
Isolation and Natural Occurrence of Pacifenol
Algal Sources of Pacifenol
Red algae, particularly those belonging to the genus Laurencia, are significant producers of this compound. researchgate.netscielo.brresearchgate.net These algae are known for their rich production of diverse halogenated secondary metabolites, including sesquiterpenes like this compound. scielo.brresearchgate.netnih.gov
Laurencia Species as Primary Producers of this compound
Several Laurencia species have been identified as sources of this compound. These include Laurencia pacifica, from which this compound was first isolated and characterized researchgate.netmdpi.compherobase.comd-nb.info, Laurencia filiformis nih.govmdpi.comresearchgate.netutas.edu.aulongdom.orgportphillipmarinelife.net.auresearchgate.netpublish.csiro.au, Laurencia tasmanica nih.govmdpi.comlongdom.orgresearchgate.net, Laurencia majuscula researchgate.netscielo.brresearchgate.net, Laurencia claviformis nih.govmdpi.comresearchgate.netlongdom.orgnih.govnih.govcymitquimica.comchemicalbook.com, Laurencia nidifica researchgate.netscielo.brlaurencia-database.jpmdpi.com, and Laurencia caduciramulosa researchgate.netscielo.brmdpi.comscielo.brsemanticscholar.orgscispace.com.
This compound is accumulated in specialized cellular inclusions within the algae known as corps en cerise (CC), which are typically found in the cortical cells and trichoblasts. scielo.br
Chemogeographical Distribution of this compound-Producing Algae Populations
The distribution of this compound-producing Laurencia species spans various marine environments globally. Laurencia pacifica has been found on the Pacific coast, such as the Baja California Peninsula, Mexico. nih.govd-nb.info Laurencia majuscula has been reported in the Mediterranean Sea. researchgate.netscielo.br Laurencia caduciramulosa from Brazil has been found to have this compound as a major component, in contrast to specimens from Vietnam which showed a different metabolite profile. researchgate.netscielo.brscielo.br Laurencia claviformis has been found in locations such as Easter Island nih.govmdpi.com, and Laurencia filiformis in areas like Tasmania, Australia. utas.edu.auportphillipmarinelife.net.aupublish.csiro.au This indicates that the presence and abundance of this compound in Laurencia species can vary depending on the geographical location and potentially other environmental factors. rsc.org
Table 1: Selected this compound-Producing Laurencia Species and Reported Locations
| Laurencia Species | Reported Locations |
| L. pacifica | Pacific Coast (e.g., Baja California) researchgate.netnih.gov |
| L. filiformis | Tasmania, Australia utas.edu.auportphillipmarinelife.net.aupublish.csiro.au |
| L. tasmanica | Australia nih.govmdpi.comlongdom.orgresearchgate.net |
| L. majuscula | Mediterranean Sea researchgate.netscielo.br |
| L. claviformis | Easter Island nih.govmdpi.com |
| L. nidifica | Reported in literature researchgate.netscielo.brlaurencia-database.jpmdpi.com |
| L. caduciramulosa | Brazil, Vietnam (different profile) researchgate.netscielo.brscielo.br |
Structural Elucidation of Pacifenol
Methodological Approaches to Initial Structural Determination
Early investigations into the structure of pacifenol relied on fundamental spectroscopic techniques to gain initial insights into its elemental composition, functional groups, and connectivity.
Early Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry)
Initial structural information for this compound was obtained through the analysis of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. nih.govsemanticscholar.orgdntb.gov.uaresearchgate.netmit.edu ¹H NMR spectroscopy provided information about the types of protons present and their local environments, including their multiplicity and coupling patterns, which helped in piecing together fragments of the molecule. ¹³C NMR spectroscopy, often used in conjunction with ¹H NMR, was crucial for determining the carbon skeleton and identifying different types of carbon atoms (e.g., methyl, methylene, methine, quaternary carbons). semanticscholar.orgresearchgate.netresearchgate.net Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) and Attached Proton Test (APT) were valuable in classifying carbon signals based on the number of attached protons. researchgate.net
Mass spectrometry, particularly Electron Ionization Mass Spectrometry (EI-MS), provided the molecular weight of this compound and information about its fragmentation pattern. researchgate.netoup.com The molecular ion peak (M⁺) indicated the molecular weight, while the fragment ions provided clues about the substructures present in the molecule. msu.edu The presence and characteristic isotopic patterns of bromine and chlorine atoms in the mass spectrum were particularly useful for confirming the elemental composition and the number of halogen atoms in this compound.
X-ray Crystallographic Analysis for Absolute Configuration Determination
While NMR and MS provided significant structural information, determining the absolute configuration of the multiple chiral centers in this compound required more definitive methods. X-ray crystallographic analysis of this compound or its derivatives has been instrumental in confirming the absolute stereochemistry at key chiral centers. vulcanchem.comnih.gov X-ray crystallography involves analyzing the diffraction pattern of X-rays passed through a crystal of the compound. wikipedia.org This pattern allows for the calculation of a three-dimensional electron density map, from which the positions of atoms and their connectivity can be determined, providing a precise picture of the molecular structure and absolute configuration in the crystalline state. wikipedia.org
Advanced Spectroscopic Techniques in this compound Structure Elucidation
With increasing complexity and the need for unambiguous assignments, more advanced spectroscopic techniques have been employed in the structural elucidation of this compound and its derivatives.
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment
To overcome the limitations of one-dimensional NMR for complex molecules like this compound, multi-dimensional NMR techniques have been widely applied. semanticscholar.orgdntb.gov.uaresearchgate.netmit.eduresearchgate.net Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Single-Quantum Correlation (HSQC), and Heteronuclear Multiple-Bond Correlation (HMBC), have been crucial for establishing through-bond and through-space correlations between nuclei. researchgate.netresearchgate.net
COSY experiments reveal couplings between adjacent protons, helping to identify coupled spin systems. NOESY experiments provide information about protons that are spatially close to each other, regardless of whether they are directly bonded, which is valuable for determining relative stereochemistry and conformation. HSQC correlates protons with the carbons to which they are directly attached, aiding in the assignment of proton and carbon signals. HMBC reveals correlations between protons and carbons separated by two or three bonds, allowing for the identification of quaternary carbons and the connection of different structural fragments. researchgate.netresearchgate.net The combination of these 2D NMR techniques allows for the complete and unambiguous assignment of all ¹H and ¹³C NMR signals and provides a comprehensive understanding of the molecular connectivity. researchgate.net
Vibrational Circular Dichroism (VCD) for Stereochemical Assignment of this compound Derivatives
Vibrational Circular Dichroism (VCD) spectroscopy has emerged as a powerful tool for determining the absolute configuration of chiral molecules, particularly when single crystals suitable for X-ray crystallography are difficult to obtain. researchgate.netcore.ac.ukdntb.gov.ua VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net The experimental VCD spectrum is then compared to theoretical spectra calculated using computational methods, such as Density Functional Theory (DFT), for different possible stereoisomers. nih.govresearchgate.net A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration. researchgate.net VCD has been successfully applied to determine the configuration of chiral centers in semisynthetic this compound derivatives, complementing and confirming results obtained by X-ray diffraction in some cases. nih.gov
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements of the molecular ion and fragment ions, allowing for the determination of the elemental composition of the ions. core.ac.ukevitachem.comupenn.edu This is particularly important for confirming the molecular formula of this compound and its derivatives and for understanding the exact mass of fragment ions. evitachem.com
Here is a summary of spectroscopic data types used in the elucidation of this compound:
| Spectroscopic Technique | Information Provided |
| ¹H NMR | Proton environments, multiplicity, coupling patterns |
| ¹³C NMR | Carbon skeleton, types of carbon atoms |
| 2D NMR (COSY, NOESY, HSQC, HMBC) | Through-bond and through-space correlations, complete signal assignment, stereochemistry |
| Mass Spectrometry (EI-MS, HRMS) | Molecular weight, elemental composition, fragmentation pattern |
| X-ray Crystallography | Precise 3D structure, absolute configuration |
| Vibrational Circular Dichroism (VCD) | Absolute configuration (especially for derivatives) |
Methodological Challenges in Complex Natural Product Structure Elucidation Relevant to this compound Research
The structural elucidation of complex natural products, such as this compound, presents significant methodological challenges. This compound, a polyhalogenated chamigrene sesquiterpene isolated primarily from red algae of the Laurencia genus, embodies several structural features that complicate its full characterization. nih.govnih.govnih.govuni-freiburg.denih.govnih.gov
One of the primary challenges stems from the inherent complexity of the chamigrene skeleton itself, which includes spiro centers and multiple halogen substituents (bromine and chlorine in the case of this compound). nih.govnih.gov These features contribute to a complex stereochemistry that requires sophisticated analytical techniques for complete and unambiguous assignment. nih.gov
The natural scarcity of this compound, often present in low concentrations (less than 0.01% of the dry weight in Laurencia species), poses a significant hurdle for isolation and obtaining sufficient material for comprehensive structural analysis. nih.govqmclab.com The isolation process typically involves multiple chromatographic purification steps to obtain stable compounds of adequate purity, which can be time-consuming and resource-intensive. qmclab.com
Furthermore, the potential instability of natural products during and after isolation adds another layer of difficulty. Compounds can be sensitive to light, air oxidation, and temperature, necessitating the rapid acquisition of spectroscopic data immediately following purification to prevent degradation or chemical inter-conversions that could lead to mischaracterization. qmclab.com
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are indispensable tools in the structural elucidation of natural products. nih.govnih.govthegoodscentscompany.commetabolomicsworkbench.org However, interpreting the data for complex molecules like this compound can be challenging. Ambiguity can arise when attempting to piece together structural fragments based on correlations observed in 2D NMR experiments, such as HMBC. qmclab.com Similarly, unequivocally determining the relative configuration can be difficult based solely on NOE enhancements. qmclab.com The presence of multiple halogen atoms also influences chemical shifts and fragmentation patterns in MS, requiring careful analysis and often comparison with data from known related compounds. nih.govnih.govmetabolomicsworkbench.org
While traditional methods like NMR and MS are fundamental, they can be limited by the amount of sample available and the complexity of mixtures. qmclab.com To address these challenges, researchers have increasingly integrated computational methods, such as Density Functional Theory (DFT) calculations and computational spectroscopy, which can provide valuable insights into molecular properties and aid in accurate structure elucidation by comparing calculated and experimental spectroscopic data. Techniques like HPLC-NMR and LC-MS have also been employed to facilitate the analysis of complex mixtures and the identification of compounds like this compound. nih.govnih.gov In some instances, X-ray crystallography of this compound or its derivatives has been used to confirm structural assignments, providing definitive information about the absolute configuration. nih.govuni-freiburg.de
Despite these advancements, the structural elucidation of complex, low-abundance natural products like this compound continues to require a combination of advanced isolation techniques, sophisticated spectroscopic analysis, and increasingly, computational approaches to overcome the inherent methodological challenges. qmclab.com
Data Tables
While specific comprehensive data tables for this compound's NMR or MS from the search results suitable for interactive display were not found, the research indicates that detailed spectroscopic data (¹H NMR, ¹³C NMR, MS) were acquired and analyzed for its structural determination. nih.govnih.govthegoodscentscompany.commetabolomicsworkbench.org The interpretation of this data, particularly HMBC correlations and NOE enhancements, presented challenges in fully elucidating the complex structure and stereochemistry. qmclab.com
Detailed Research Findings
Biosynthesis and Biogenetic Pathways of Pacifenol
Precursor Identification and Biogenetic Relationship with Prepacifenol
Research has indicated a close biogenetic relationship between this compound and Prethis compound, another halogenated sesquiterpene found in Laurencia species. Prethis compound is considered a likely precursor to this compound oup.comresearchgate.net. The transformation of Prethis compound to this compound is proposed to involve a sequence of steps, potentially including a non-enzymatic rearrangement oup.comresearchgate.net. Early studies envisioned a sequence where Prethis compound (3) transforms into an intermediate (2), which then leads to a bromo vinyl metabolite (1), with this compound (4) being a likely biogenetic precursor to 1 oup.com. Chemical evidence supports this compound as a probable precursor for certain bromo vinyl metabolites found in Laurencia species oup.com. The non-enzymatic rearrangement of the structural isomer Prethis compound to this compound has been noted in studies utilizing this compound for bioactivity assays researchgate.net.
Enzymatic Mechanisms in this compound Biosynthesis
The biosynthesis of this compound involves key enzymatic steps responsible for the formation of its sesquiterpene scaffold and the introduction of halogen atoms.
Investigation of Type I Terpene Synthases in Red Algae for Sesquiterpene Scaffold Formation
Terpene synthases (TSs) are crucial enzymes in the biosynthesis of terpenoids, catalyzing the cyclization of linear prenyl diphosphates into diverse cyclic scaffolds. In red algae, the biosynthesis of terpene carbon skeletons is carried out by microbial-type terpene synthases (MTPSLs), which are phylogenetically unrelated to typical plant terpene synthases and likely originated via horizontal gene transfer from bacteria plantae.orgnih.gov. Recent work has demonstrated an emerging class of type I TSs in red algal terpene biosynthesis osti.govnih.gov. While the first functionally characterized type I TS from Laurencia pacifica did not produce a product directly related to halogenated terpenoids, more recent studies have reported on new type I TSs from various red algae, including L. pacifica and Laurencia subopposita, that produce a diversity of halogenated mono- and sesquiterpenes osti.govacs.org. These findings expand the understanding of red algal TSs and offer insight into the biosynthesis of iconic halogenated algal compounds osti.govacs.org. Comprehensive genomic analysis and experimental verification provide conclusive evidence that red algal terpenes are biosynthesized by microbial-type terpene synthases nih.gov. These enzymes can utilize farnesyl diphosphate (B83284) (FPP) as a substrate to produce sesquiterpenes nih.gov.
Enzymatic Halogenation Mechanisms in Marine Terpenoids
Halogenation is a characteristic feature of many marine natural products, including this compound. This process is catalyzed by specific enzymes, primarily haloperoxidases nih.gov. Enzymatic halogenation reactions are essential for the production of thousands of halogenated natural products rsc.orgacs.org. In marine organisms, vanadium-dependent haloperoxidases (V-HPOs) are particularly prevalent and have been isolated and purified from marine algae that produce halogenated secondary metabolites nih.gov. These enzymes catalyze the oxidation of halides (iodide, bromide, chloride) by hydrogen peroxide nih.gov. While the specific halogenases involved in this compound biosynthesis have not been explicitly detailed in the provided sources, the presence of bromine and chlorine in this compound strongly suggests the involvement of such enzymatic halogenation mechanisms, consistent with the known pathways for other marine halogenated terpenoids osti.govnih.govfrontiersin.org. Some halogenases can transiently incorporate halogen atoms to activate intermediates for further reactions, including rearrangements rsc.orghaverford.edu.
Non-Enzymatic Rearrangements in this compound Formation from Precursors
Beyond enzymatic steps, non-enzymatic rearrangements are also implicated in the formation of this compound from its precursors, particularly from Prethis compound researchgate.netnih.gov. Chemical studies have provided evidence supporting such transformations. For instance, the treatment of this compound with sodium hydride in THF resulted in a clean reaction yielding a bromo vinyl metabolite, suggesting that the hydroxyl group of this compound can mediate the elimination of HCl in a process that may mimic the biogenetic origin of the bromo vinyl function in related chamigrenes oup.com. This indicates that structural features within precursors can facilitate non-enzymatic chemical transformations leading to the final this compound structure or related derivatives oup.com. The non-enzymatic rearrangement of Prethis compound to its structural isomer this compound has been documented researchgate.net. Non-enzymatic reactions, such as the Maillard reaction, involve complex networks of chemical transformations including rearrangements, initiated by the condensation of carbonyl groups and free amine groups nih.govnumberanalytics.comnih.govajol.info. While the specific details of the non-enzymatic rearrangement in this compound biogenesis are not fully elucidated in the provided texts, the concept of non-enzymatic rearrangements contributing to natural product diversity is established rsc.org.
Microbial Biotransformation of this compound and its Derivatives
Microbial biotransformation offers an alternative route to modify natural products, potentially yielding new derivatives with altered biological activities. Studies have explored the biotransformation of this compound by various microorganisms.
Fungal Biotransformation Studies (e.g., Penicillium brevicompactum)
Fungi, particularly marine-derived strains, have been investigated for their ability to biotransform this compound. The microbial transformation of this compound by a facultative marine fungus, Penicillium brevicompactum, has been reported frontiersin.orgnih.govnih.govresearchgate.netdeepdyve.com. Cultivation of this compound with a marine strain of Penicillium brevicompactum yielded a new compound, the structure of which was elucidated based on spectroscopic data nih.gov. This biotransformation by Penicillium brevicompactum, isolated from the sponge Cliona sp., resulted in a hydroxylated derivative frontiersin.orgnih.gov. Studies on this hydroxylated compound showed it possessed moderate anti-bacterial activity frontiersin.orgnih.gov. Other fungi, such as Aspergillus niger, Gibberella fujikuroi, and Mucor plumbeus, have also been used in microbial transformation studies of this compound and its semisynthetic derivatives, with M. plumbeus showing promising results nih.govresearchgate.net. These studies highlight the potential of fungal biotransformation as a tool to obtain new hydroxylated derivatives of halogenated sesquiterpenes like this compound nih.gov.
Structural Characterization of Microbially Transformed Products
Microbial transformation has been explored as a method to obtain new derivatives of this compound. This process involves cultivating this compound with various microorganisms, which can metabolize the compound through enzymatic reactions.
Research has investigated the biotransformation of this compound using different fungal strains. A study cultivated this compound with a marine strain of Penicillium brevicompactum, resulting in the isolation of a new compound. nih.gov The structure of this transformed product was elucidated using spectroscopic data. nih.gov
Another study explored the microbial transformation of this compound using Aspergillus niger, Gibberella fujikuroi, and Mucor plumbeus. nih.gov The best results in terms of transformation were obtained with M. plumbeus. nih.gov This process yielded new hydroxylated derivatives of this compound. nih.gov The structures of these new compounds were determined through spectroscopic means, indicating modifications such as the addition of hydroxyl groups to the this compound skeleton. nih.gov
Data from microbial transformation studies:
| Microorganism | Outcome | Characterization Method | Reference |
| Penicillium brevicompactum | Yielded a new compound | Spectroscopic data | nih.gov |
| Mucor plumbeus | Yielded new hydroxylated derivatives | Spectroscopic means | nih.gov |
| Aspergillus niger | Transformation explored | Not specified results | nih.gov |
| Gibberella fujikuroi | Transformation explored | Not specified results | nih.gov |
These studies demonstrate the potential of microbial biocatalysis to generate structural analogs of this compound, expanding the chemical diversity of this class of marine natural products.
Ecological Significance and Chemical Ecology of Pacifenol
Role of Pacifenol in Algal Chemical Defense Mechanisms against Herbivory
Marine algae, as primary producers in many ecosystems, have evolved diverse strategies to deter herbivores. Chemical defenses, involving the production of secondary metabolites like this compound, are a crucial aspect of these strategies. This compound has been identified as a compound involved in the chemical defense of Laurencia species against grazing. nih.govmdpi.com The production of such halogenated sesquiterpenes is considered a significant deterrent against predation by marine herbivores. e-bookshelf.deresearchgate.net Studies on various marine algae have demonstrated that secondary metabolites can significantly reduce feeding by diverse groups of herbivores, including fishes and sea urchins. nih.gov While the direct anti-herbivory effect of isolated this compound has been investigated in some contexts, its role is often discussed within the broader context of halogenated sesquiterpenes produced by Laurencia species, which are known to possess defensive properties. mdpi.come-bookshelf.denih.gov
Inter-organismal Interactions Mediated by this compound
This compound plays a role in the complex chemical interactions that occur between marine organisms, influencing predator-prey dynamics and contributing to antimicrobial defense in natural environments.
Role in Predator-Prey Dynamics in Marine Ecosystems
The transfer of this compound through marine food webs is a notable aspect of its ecological significance. Sea hares, such as Aplysia dactylomela, are known to feed on Laurencia species and can accumulate halogenated secondary metabolites, including this compound, from their diet. mdpi.comvliz.be These accumulated compounds can then serve as a chemical defense for the sea hares against their own predators. mdpi.comvliz.beresearchgate.net This sequestration of dietary metabolites for defense is a well-established phenomenon in marine chemical ecology and highlights how compounds like this compound can influence predator-prey relationships at different trophic levels. vliz.beresearchgate.netresearchgate.net The presence of these defensive chemicals in the tissues of herbivores can deter potential predators, thereby affecting the structure and dynamics of marine communities. nih.govmdpi.comresearchgate.net
Investigating Chemogeographical Variation and its Ecological Implications for this compound Producers
Chemogeographical variation, the variation in the chemical composition of organisms based on their geographical location, is a significant area of study in chemical ecology. Populations of Laurencia species can exhibit different chemical profiles, including variations in the production of this compound. nih.govresearchgate.netcore.ac.uk These variations can have important ecological implications for the producing algae. Different chemical types or races within a species, characterized by the presence or absence of specific metabolites like this compound, may experience different levels of herbivory or microbial attack depending on the local community of interacting organisms. researchgate.netnih.gov Investigating these chemogeographical patterns helps to understand the selective pressures that drive the evolution and maintenance of chemical diversity in marine organisms. nih.gov For example, the presence of a this compound-producing population in a specific region might be linked to the prevalence of certain herbivores or pathogens that are particularly sensitive to this compound. researchgate.net
Methodologies in Chemical Ecology Applied to this compound Research
Research into the ecological roles of this compound utilizes a variety of methodologies drawn from chemical ecology. These methods aim to isolate, identify, and quantify natural products, as well as to investigate their biological activities and ecological functions.
Key methodologies applied in this compound research and marine chemical ecology in general include:
Isolation and Structural Elucidation: Techniques such as chromatography (e.g., column chromatography, HPLC) are used to isolate this compound from algal extracts. longdom.org Spectroscopic methods, including NMR spectroscopy and mass spectrometry, are crucial for determining the chemical structure of this compound. researchgate.netvulcanchem.com X-ray crystallography has also been used to confirm the structure of this compound derivatives. vulcanchem.com
Bioassays: Laboratory and field bioassays are conducted to assess the biological activity of this compound. nih.gov This includes feeding assays to evaluate its deterrent effect on herbivores nih.gov and antimicrobial assays to test its activity against bacteria and fungi. researchgate.netfrontiersin.orglongdom.org Ecologically relevant methodologies are increasingly emphasized in these bioassays to better reflect natural conditions. nih.gove-bookshelf.de
Chemical Analysis Techniques: Advanced analytical techniques are employed for the detection and quantification of this compound in biological samples. This can include techniques like GC-MS or LC-MS for analyzing complex mixtures and identifying specific metabolites. nih.govfrontiersin.org Molecular networking is also used to efficiently analyze and dereplicate compounds from marine extracts. researchgate.net
Field Experiments: In situ experiments are essential for understanding the ecological function of this compound in its natural context. nih.govgatech.edu This can involve manipulating the presence or concentration of this compound or the organisms that interact with it (e.g., herbivores) to observe the ecological outcomes. nih.govgatech.edu
Chemogeographical Studies: Analyzing the chemical profiles of organisms from different geographical locations requires systematic sampling and chemical analysis to identify variations in metabolite production. nih.govresearchgate.netnih.gov
These methodologies, often used in combination, provide a comprehensive approach to understanding the synthesis, distribution, and ecological roles of natural products like this compound in marine ecosystems. nih.govfrontiersin.orgfrontiersin.org
Biological Activities of Pacifenol: Mechanistic Investigations in Vitro
Anti-inflammatory Action of Pacifenol
In vitro studies have explored the mechanisms by which this compound exerts its anti-inflammatory effects. These investigations have focused on its interactions with key enzymatic pathways and cellular responses involved in the inflammatory cascade.
Inhibition of Phospholipase A2 (PLA2) Activity
This compound has been shown to inhibit the activity of phospholipase A2 (PLA2). mdpi.comnih.govmdpi.comresearchgate.net PLA2 is a crucial enzyme in the inflammatory pathway, playing a significant role in the release of arachidonic acid from cell membranes. nih.govmdpi.comscienceopen.com Arachidonic acid is a precursor for the biosynthesis of various lipid mediators, including prostaglandins (B1171923) and leukotrienes, which are central to the inflammatory response. nih.govmdpi.commsdvetmanual.comnih.gov While some studies indicate that epitaondiol, another marine metabolite, showed more potent inhibition of human recombinant synovial PLA2 activity in a concentration-dependent manner, this compound has demonstrated effectiveness in inhibiting inflammatory responses, at least in part, through modulating the cyclooxygenase pathway downstream of PLA2 activity. nih.govresearchgate.netnih.gov
Modulation of the Cyclooxygenase Pathway and Eicosanoid Release
This compound influences the cyclooxygenase (COX) pathway, which is involved in the production of prostaglandins and thromboxanes from arachidonic acid. mdpi.comnih.govmdpi.comresearchgate.net By inhibiting PLA2 and consequently affecting the availability of arachidonic acid, this compound modulates the activity of the COX pathway. mdpi.comnih.govmdpi.comresearchgate.net This modulation leads to a decrease in the release of eicosanoids, which are potent mediators of inflammation. nih.govresearchgate.net Studies have shown that this compound, along with other compounds like epitaondiol, decreased the release of eicosanoids, exhibiting a higher potency on the cyclooxygenase pathway. nih.govresearchgate.netnih.gov
Effects on Leukotriene B4 (LTB4) and Thromboxane (B8750289) B2 (TXB2) Production
Investigations have specifically examined the impact of this compound on the production of Leukotriene B4 (LTB4) and Thromboxane B2 (TXB2). mdpi.comsemanticscholar.orgnih.govmdpi.comresearchgate.net Both LTB4 and TXB2 are eicosanoids with significant roles in inflammation and related processes. LTB4 is a potent chemoattractant for neutrophils, while TXB2 is a stable metabolite of Thromboxane A2 (TXA2), which is involved in platelet aggregation and vasoconstriction. arborassays.com this compound has been shown to inhibit inflammation by decreasing the production of both LTB4 and TXB2. mdpi.comsemanticscholar.orgnih.govmdpi.comresearchgate.net
Inhibition of Cellular Degranulation Responses
This compound has demonstrated the ability to inhibit cellular degranulation responses. mdpi.comsemanticscholar.orgnih.govnih.govmdpi.comresearchgate.netnih.gov Cellular degranulation involves the release of inflammatory mediators stored in granules within various immune cells, such as mast cells and neutrophils. This process is a key component of immediate hypersensitivity and inflammatory reactions. While this compound effectively inhibited the degranulation response in human neutrophils, it did not affect superoxide (B77818) generation by these cells. nih.govresearchgate.netnih.gov
Antimicrobial Potentials of this compound and its Derivatives
The antimicrobial properties of this compound and its derivatives have also been investigated, revealing activity against a range of microorganisms. mdpi.comsemanticscholar.orgnih.govlongdom.orgdeepdyve.com
Antibacterial Activity against Specific Microorganisms (e.g., Pseudomonas aeruginosa, Streptococcus enteriditis, Staphylococcus enteriditis)
Studies have reported the antibacterial activity of this compound derivatives against specific microorganisms, including Pseudomonas aeruginosa and Streptococcus enteriditis. mdpi.comsemanticscholar.orgnih.govlongdom.org Pseudomonas aeruginosa is a Gram-negative bacterium known for its ability to cause infections, particularly in individuals with weakened immune systems, and its increasing resistance to antibiotics is a significant concern. frontiersin.orgbiomedpharmajournal.orgmdpi.com Streptococcus enteriditis, likely referring to Salmonella enterica serovar Enteritidis or Enterococcus species in some contexts of older literature, represents Gram-positive or Gram-negative bacteria that can cause various infections. semanticscholar.orgnih.govcabidigitallibrary.org
Early testing of this compound and other pure compounds from red algae showed activity against several bacterial species, including Staphylococcus aureus and Salmonella choleraesuis. cabidigitallibrary.orgasm.org While some halogenated metabolites from Laurencia species have shown potent antibacterial activities against seaweed pathogens, their activity against human pathogenic bacteria can vary. researchgate.net Research indicates that this compound derivatives have been tested against and shown activity towards Pseudomonas aeruginosa and Streptococcus enteriditis. mdpi.comsemanticscholar.orgnih.govlongdom.org
| Microorganism | Activity Reported |
| Pseudomonas aeruginosa | Yes |
| Streptococcus enteriditis | Yes |
| Staphylococcus aureus | Yes |
| Salmonella choleraesuis | Yes |
Further detailed research findings regarding minimum inhibitory concentrations (MIC) or specific zones of inhibition for this compound against these microorganisms were not consistently available across the search results within the defined scope. However, the reported activity highlights the potential of this compound and its derivatives as antibacterial agents. mdpi.comsemanticscholar.orgnih.govlongdom.org
Antifungal Activity against Fungal Pathogens (e.g., Aspergillus niger, Penicillium citrinum)
Studies have indicated that this compound and its derivatives possess antimicrobial activity, including effects against certain microorganisms. nih.govlongdom.orgnih.govresearchgate.net While some reports mention antimicrobial activity against bacteria like Pseudomonas aeruginosa and Streptococcus enteriditis nih.govlongdom.org, research also points to antifungal properties. This compound has been specifically assayed for its antifungal activity against Aspergillus niger and Penicillium citrinum. researchgate.net
While the precise mechanisms of this compound's antifungal action against these specific fungi are not detailed in the provided search results, general mechanisms of antifungal compounds against Aspergillus niger and Penicillium citrinum can involve disrupting fungal cell membranes, affecting cell wall integrity, and influencing metabolic activities. nih.govmdpi.com For instance, some antifungal agents can lead to increased membrane permeability, leakage of cytoplasmic contents, reduction in ergosterol (B1671047) content (a key component of fungal cell membranes), and increased levels of malondialdehyde, indicating oxidative damage. nih.gov Effects on fungal cell wall integrity can result in the leakage of enzymes like alkaline phosphatase and alterations in the content of structural components such as β-1,3-glucan and chitin. nih.gov Additionally, some compounds can impact the activity of enzymes involved in fungal respiration and energy production, such as malate (B86768) dehydrogenase and succinate (B1194679) dehydrogenase, as well as affecting adenosine (B11128) triphosphate levels. nih.gov
Specific data tables detailing the minimum inhibitory concentrations (MIC) or inhibition zone sizes of this compound against Aspergillus niger and Penicillium citrinum were not found within the provided search snippets. However, the activity has been reported. researchgate.net
Anti-Allergy Effects and Proposed Molecular Mechanisms
This compound has been reported to exert inhibitory activity on allergy. nih.govlongdom.org Allergic reactions involve a complex interplay of immune responses, often mediated by IgE antibodies and the release of inflammatory mediators from mast cells and basophils, such as histamine (B1213489) and leukotrienes. nih.govnih.govfrontiersin.org
Research suggests that this compound's anti-allergy effect may be linked to its ability to inhibit the degranulation response of cells involved in allergic reactions. nih.govmdpi.com Degranulation is the process by which immune cells release pre-stored inflammatory molecules. By inhibiting this process, this compound could reduce the release of mediators that contribute to allergic symptoms. nih.govmdpi.com
Furthermore, this compound has been shown to inhibit the production of leukotriene B4 (LTB4) and thromboxane B2 (TXB2). nih.gov LTB4 is a potent chemoattractant for neutrophils and plays a role in inflammatory and allergic responses. TXB2 is a type of thromboxane involved in platelet aggregation and vasoconstriction, also implicated in inflammatory processes. nih.gov The inhibition of these mediators suggests a mechanism by which this compound can modulate the inflammatory component of allergic reactions. nih.gov
Another proposed mechanism for the anti-inflammatory and anti-allergy effects of compounds like this compound, particularly those derived from marine sources, involves the inhibition of key enzymes such as phospholipase A2 (PLA2). nih.govmdpi.com PLA2 is an enzyme that releases fatty acids, including arachidonic acid, from cell membranes. Arachidonic acid is a precursor to various inflammatory mediators, including leukotrienes and prostaglandins, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. nih.govnih.gov By inhibiting PLA2, this compound can modulate these downstream inflammatory pathways, thereby contributing to its anti-allergic effects. nih.gov One study mentioned that while a related compound, epitaondiol, inhibited human recombinant synovial phospholipase A2 activity in a concentration-dependent manner, this compound effectively inhibited the degranulation response. mdpi.com
Insecticidal Activities of this compound and its Derivatives
The insecticidal activities of this compound and its derivatives have been investigated. vulcanchem.comuniprot.org While specific data on this compound itself was not extensively detailed in the provided snippets regarding insecticidal action, the insecticidal activities of chamigrene derivatives, which are structurally related to this compound (a chamigrane-type sesquiterpenoid ), have been reported. researchgate.net
One study mentioned the insecticidal activity of certain meroditerpenoids, including some against Aphis fabae, tomato moth (Tuta absoluta), and Spodoptera frugiperda. mdpi.com While this study focused on meroditerpenoids, it highlights the potential for marine natural products, including terpenoids, to possess insecticidal properties. mdpi.com
Synthetic Approaches to Pacifenol and Analogues
Retrosynthetic Analysis of the Pacifenol Spirobicyclic Chamigrene Skeleton
The core structural challenge in synthesizing this compound lies in the formation of the spiro[5.5]undecane skeleton. Retrosynthetic strategies for constructing this spirocyclic system have explored various approaches. One common strategy involves the formation of the spiro center through cyclization reactions. For chamigrenes, this has been approached using methods such as biomimetic bromonium-induced polyene cyclization. acs.org Another strategy involves Diels-Alder reactions to construct the spiro ketone intermediate, which can then be further elaborated to the chamigrene skeleton. mdpi.comresearchgate.net Intramolecular C-H insertion reactions have also been employed as a powerful tool for generating the spirocyclic quaternary center with retention of absolute configuration in the synthesis of related chamigrene sesquiterpenes like (+)-majusculone. scispace.comnih.govorganic-chemistry.org Other reported approaches to the chamigrene skeleton include intramolecular bromonium induced carbocyclization and copper-catalyzed cyclization of a diazo ketone. nih.gov
Strategies for the Construction of Halogenated Sesquiterpene Frameworks
Marine sesquiterpenes, including this compound, are often characterized by the presence of halogen atoms, particularly bromine and chlorine, which are incorporated from the marine environment. imperial.ac.ukasianpubs.orgresearchgate.netnih.govnih.govresearchgate.net The biosynthesis of these halogenated compounds in marine organisms frequently involves haloperoxidase enzymes that efficiently and selectively incorporate halide ions into organic molecules. nih.govnih.gov
Synthetic strategies for introducing halogens into sesquiterpene frameworks mirror some of the enzymatic processes or employ alternative chemical methods. For instance, biomimetic approaches involving bromonium-induced cyclization have been utilized in the synthesis of bromo-chamigrenes. acs.org Chemical reagents such as iron(III) chloride, iron(III) bromide, Selectfluor, and tetrabutylammonium (B224687) salts have been reported for halogenation reactions. researchgate.net Intramolecular bromonium ion assisted epoxide ring-opening has also been a strategy in the synthesis of halogenated metabolites from Laurencia species. imperial.ac.uk A stereospecific bromopolyene cyclization initiated by the solvolysis of an enantioenriched vicinal bromochloride has been developed as a general strategy for accessing brominated chamigrene sesquiterpenes. nih.gov
Stereoselective and Asymmetric Synthesis Methodologies Applied to Related Marine Natural Products
The synthesis of this compound and other complex marine natural products necessitates precise control over stereochemistry due to the presence of multiple chiral centers and the spirocyclic system. Numerous stereoselective and asymmetric synthesis methodologies have been developed and applied to the synthesis of marine natural products, including those with chamigrene skeletons. scispace.comnih.govorganic-chemistry.orgnih.govrsc.orguchile.clnih.gov
Examples of such methodologies include asymmetric homologation techniques, which are effective for building complex molecular structures with multiple stereogenic centers. mdpi.com Lithiation-borylation protocols have also been employed for the stereoselective construction of quaternary stereocenters. mdpi.com In the synthesis of related marine polycyclic ethers, techniques like Sharpless asymmetric epoxidation and Roush asymmetric crotylation have been utilized to establish specific stereocenters. nih.gov Stereospecific reactions, such as the bromopolyene cyclization mentioned earlier, are crucial for controlling the relative and absolute configuration in halogenated chamigrenes. nih.gov Developing enantioselective routes to the spirocyclic chamigrene skeleton has been a focus of research, with successful strategies reported using methods like intramolecular alkylidene C-H insertion. scispace.comnih.govorganic-chemistry.org
Development of Synthetic Routes for Structural Modification and Analog Derivatization
The development of synthetic routes for structural modification and analog derivatization of natural products like this compound is important for exploring structure-activity relationships and potentially developing compounds with improved properties. Synthetic strategies are designed to allow for variations in the substitution pattern, halogenation, and oxidation state of the core structure. utep.edu
Analytical Methodologies for Pacifenol Research
Extraction and Purification Techniques for Marine Natural Products
The initial steps in studying marine natural products involve extracting the compounds from the biological matrix and then purifying them to obtain the target molecule in a sufficiently pure form for analysis and characterization. The choice of extraction method is dependent on the properties of the target compound and the characteristics of the marine organism. alfa-chemistry.com
Common extraction techniques employed for marine natural products include solvent extraction, which utilizes solvents such as methanol, ethanol, acetone, and chloroform (B151607) to release compounds from the organism's cell walls. alfa-chemistry.com Other methods include ultrasound-assisted extraction (UAE), which uses high-frequency sound waves, and supercritical fluid extraction (SFE), which employs supercritical fluids like carbon dioxide. alfa-chemistry.com SFE is considered a greener technique due to the non-toxic nature of the solvent. alfa-chemistry.com
Following extraction, purification techniques are applied to isolate the compound of interest. These techniques aim to remove unwanted materials and can involve methods such as column chromatography or high-performance liquid chromatography (HPLC). alfa-chemistry.comslideshare.net Fractionation, the process of separating a crude extract into fractions with fewer components, is often performed using techniques like liquid-liquid partitioning or chromatography. slideshare.net Isolating pure compounds from non-polar fractions is generally easier than from polar, water-soluble fractions due to the presence of associated salts. slideshare.net Special care is required when purifying unstable, water-soluble, or non-UV active marine natural products. slideshare.net
Chromatographic Separation Methods for Pacifenol Isolation and Analysis
Chromatographic techniques are fundamental for separating this compound from complex mixtures obtained during extraction and for its subsequent analysis. These methods exploit the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation. ijpsjournal.combioanalysis-zone.comfrontiersin.org
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Applications
Gas Chromatography (GC) is a technique used to separate and analyze volatile and thermally stable compounds. chromatographytoday.comslideshare.netalwsci.com It employs a gas as the mobile phase to carry vaporized sample components through a column containing a stationary phase. chromatographytoday.comslideshare.net Separation in GC is based on the volatility of each compound and its interaction with the stationary phase. chromatographytoday.com GC is typically performed at higher temperatures (e.g., 150°C) to ensure sample volatility and is generally faster than HPLC. chromatographytoday.com
High-Performance Liquid Chromatography (HPLC), on the other hand, uses a liquid mobile phase to separate components in a liquid sample. chromatographytoday.comslideshare.netalwsci.com HPLC is suitable for analyzing soluble compounds, including non-volatile and polar substances. chromatographytoday.comalwsci.com Separation in HPLC is determined by the interaction of each compound with both the mobile and stationary phases, influenced by factors like polarity and solubility. chromatographytoday.com HPLC can be performed at room temperature. chromatographytoday.com
Both GC and HPLC are widely used in the field of marine natural product research for the separation and analysis of various compounds. frontiersin.org
Advanced Hyphenated Techniques (e.S., LC-MS/MS, GC-MS) for Qualitative and Quantitative Analysis
Coupling chromatographic techniques with mass spectrometry (MS) provides powerful hyphenated methods for both the qualitative identification and quantitative analysis of compounds like this compound. frontiersin.orgslideshare.neteurl-pesticides.eunih.govresearchgate.netnih.govdrawellanalytical.comqeios.com These techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry. frontiersin.orgnih.gov
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry) are prominent examples. GC-MS is particularly effective for separating, identifying, and quantifying volatile compounds, although its applicability is limited to substances that can be vaporized and are thermally stable. shimadzu.com LC-MS/MS offers advantages over GC-MS, such as the ability to analyze a broader range of compounds, including polar and non-volatile molecules, often with minimal sample preparation. nih.gov
LC-MS/MS involves a second stage of mass spectrometry, allowing for the analysis of both parent ions and fragment ions. creative-proteomics.com This provides more detailed information about the chemical composition and structure of a sample, aiding in the identification of unknown compounds and the quantification of trace components in complex matrices. creative-proteomics.com The high sensitivity of LC-MS/MS makes it effective for detecting and quantifying low-concentration analytes in challenging samples such as biological matrices. creative-proteomics.com
These hyphenated techniques are essential for overcoming the challenges associated with analyzing marine natural products, including their low abundance and the complexity of the matrices in which they are found. nih.govmdpi.com
Quantitative Analysis of this compound in Biological and Environmental Matrices
Quantitative analysis aims to determine the amount or concentration of this compound present in a sample. This is particularly important when studying its distribution, persistence, or potential accumulation in biological organisms or the environment. Analyzing unconventional biological matrices, such as hair, nails, breath, saliva, tears, nasal mucus, and skin excretions, can provide valuable complementary information in clinical analysis, toxicology, and forensics, although analytes are often present at very low concentrations in these matrices. nih.gov Environmental matrices also present challenges due to their complexity. mdpi.comnih.gov
Determination of Limits of Detection (LOD) and Quantification (LOQ)
Crucial parameters in quantitative analysis are the Limit of Detection (LOD) and the Limit of Quantification (LOQ). researchgate.netsepscience.comcms-conferences.orgund.eduagroparistech.fr The LOD is defined as the lowest concentration of a substance that an analytical method can reliably detect, although not necessarily quantify with accuracy. researchgate.netagroparistech.fr It is the concentration at which the presence of the compound can be affirmed with a high level of confidence. agroparistech.fr The LOQ is the lowest concentration at which the compound can be quantified with acceptable precision and accuracy. researchgate.netagroparistech.frksu.edu.sa Below the LOQ but above the LOD, a compound can be detected, but its quantified value will have high uncertainty. agroparistech.fr
LOD and LOQ can be determined by calculating the standard deviation of measurements of blank samples. cms-conferences.orgagroparistech.fr The International Committee on Harmonization (ICH) provides guidelines for determining LOD and LOQ based on the standard deviation of the response (σ) and the slope of the calibration curve (S). sepscience.comund.edu The formulas are typically expressed as LOD = 3.3σ / S and LOQ = 10σ / S. sepscience.comund.edu The standard deviation of the response can be determined from the standard deviation of y-intercepts of regression lines. und.edu Another approach involves defining LOD and LOQ based on signal-to-noise ratios, with a typical signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. researchgate.netsepscience.comresearchgate.net These calculated values are estimates and should be experimentally verified by analyzing samples spiked at concentrations near the estimated LOD and LOQ. sepscience.comagroparistech.fr
Method Validation and Calibration Strategies for Accurate Quantification
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, demonstrating that it can provide reliable and accurate quantitative results. researchgate.netnih.govksu.edu.sainab.ieiupac.org Validation involves assessing various performance characteristics, including selectivity, measuring range, linearity, sensitivity, LOD, LOQ, trueness (bias), and precision. inab.ieiupac.org
Calibration is a key component of quantitative analysis and method validation. inab.ieiupac.org It establishes the relationship between the detector response and the analyte concentration. ksu.edu.sa A well-defined calibration curve is essential for accurate quantification. ksu.edu.sa Calibration standards, preferably prepared in the same matrix as the samples to account for matrix effects, are analyzed at known concentrations to generate the calibration curve. eurl-pesticides.euinab.ie The linear portion of the response versus concentration curve defines the working range of the analysis. ksu.edu.sa
Different calibration strategies can be employed. External standard calibration involves analyzing standards with known amounts of the analyte and plotting the signal intensity against concentration. ksu.edu.sa It is important that the concentration range of the standards covers the expected concentrations in the unknown samples. ksu.edu.sa Bracketing calibration involves injecting calibration standards at the start and end of a sample sequence to monitor for signal drift. eurl-pesticides.eu Standard addition is a technique used to compensate for matrix effects by adding known amounts of the analyte to the sample matrix. eurl-pesticides.euiupac.org This is particularly recommended when no suitable blank matrix is available for preparing matrix-matched standards. eurl-pesticides.eu Accurate results using standard addition require a linear response in the appropriate concentration range. eurl-pesticides.eu
Validation studies should assess potential matrix effects, which can influence the accuracy and reliability of quantitative analysis, particularly in complex biological and environmental matrices. nih.govnih.gov Using matrix-matched standards or applying techniques like standard addition can help mitigate these effects. eurl-pesticides.eunih.gov
This compound, a halogenated sesquiterpene, is a marine natural product initially isolated from the red alga Laurencia pacifica. Its structural complexity, characteristic of many compounds derived from marine organisms, necessitates the application of advanced analytical techniques for accurate identification and characterization. The elucidation of this compound's structure has historically relied on a combination of spectroscopic methods and crystallographic analysis.
Early characterization of this compound involved spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR and ¹³C NMR, and Mass Spectrometry (MS) researchgate.netpublish.csiro.auoup.com. These methods provide crucial information about the compound's molecular weight, elemental composition, and the arrangement of atoms within its structure. Comparison of the obtained spectroscopic data with previously reported literature values for this compound or related compounds is a standard approach for confirming its identity researchgate.net. Single-crystal X-ray analysis has also been employed, providing definitive three-dimensional structural information researchgate.netnih.gov.
Modern analytical workflows for marine natural products often integrate hyphenated techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools used for the separation, detection, and identification of compounds in complex marine extracts, including those containing this compound researchgate.netlongdom.orgnih.gov. These techniques allow for the analysis of samples at potentially lower concentrations and provide complementary information to NMR spectroscopy.
The physicochemical properties of marine natural products, such as solubility and stability, also play a significant role in the development and application of analytical methods alfa-chemistry.com. Understanding these properties is essential for optimizing extraction, purification, and analytical protocols.
Challenges in Analytical Characterization of Complex Marine Natural Products
The analytical characterization of complex marine natural products like this compound presents several significant challenges. These compounds often possess intricate and unique structural features, including multiple chiral centers, halogen atoms, and unusual ring systems, which can complicate structure elucidation alfa-chemistry.commdpi.comnih.gov.
One major challenge is the limited availability of material from natural sources nih.govresearchgate.net. Marine organisms, particularly those from deep-sea environments, can be difficult to collect in large quantities, resulting in only small amounts of isolated compounds for analysis. This necessitates the use of highly sensitive analytical techniques capable of providing comprehensive structural information from microgram or even nanogram quantities.
Determining the full stereochemistry, including both relative and absolute configuration, of complex marine natural products is another considerable hurdle mdpi.comnih.gov. While NMR spectroscopy provides valuable insights into the relative configuration through parameters like Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) and J couplings, establishing absolute configuration often requires additional techniques such as X-ray crystallography (if suitable crystals can be obtained) or advanced NMR methods combined with computational chemistry mdpi.comnih.govmdpi.com. The NMR-based configurational analysis of complex marine natural products is not yet a routine task, and ongoing research focuses on developing more robust and reliable methods mdpi.comnih.gov.
The complexity of marine extracts, which can contain a multitude of diverse metabolites, also poses analytical challenges nih.gov. Dereplication strategies, such as molecular networking based on MS data, are crucial for rapidly identifying known compounds and prioritizing the isolation of novel structures nih.govmdpi.com. However, analyzing complex mixtures still requires sophisticated separation techniques and high-resolution analytical instruments to resolve and characterize individual components.
Furthermore, the unusual physicochemical properties of some marine natural products, such as poor solubility or instability, can make handling and analysis difficult alfa-chemistry.comresearchgate.net. Special considerations may be required for sample preparation and analysis to prevent degradation or loss of the compound.
Despite these challenges, advancements in analytical technologies, including nanoscale NMR, hyphenated MS techniques, and computational methods, are continuously improving the ability to characterize complex marine natural products, paving the way for the discovery and study of novel bioactive compounds nih.govnih.govmdpi.com.
Table 1: Analytical Techniques Used in this compound and Marine Natural Product Research
| Analytical Technique | Application in Research |
| ¹H NMR Spectroscopy | Determination of proton environment and connectivity. researchgate.netpublish.csiro.auoup.com |
| ¹³C NMR Spectroscopy | Determination of carbon skeleton and functional groups. researchgate.netpublish.csiro.auoup.com |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. researchgate.netlongdom.orgnih.govnih.gov |
| LC-MS | Separation and identification of compounds in complex mixtures. researchgate.netlongdom.orgnih.gov |
| GC-MS | Separation and identification of volatile or semi-volatile compounds. longdom.org |
| Single-Crystal X-ray Analysis | Definitive 3D structure and absolute configuration determination. researchgate.netnih.gov |
| Molecular Networking (MS-based) | Dereplication and prioritization of novel compounds in extracts. nih.govmdpi.com |
| Advanced NMR Methods (e.g., NOE, ROE, J) | Elucidation of relative configuration and conformation. mdpi.comnih.gov |
| Computational Chemistry | Supporting structural elucidation and configurational analysis. mdpi.comnih.govmdpi.com |
Table 2: Challenges in Marine Natural Product Analysis
| Challenge | Description |
| Structural Complexity | Intricate structures with multiple chiral centers and unusual features. alfa-chemistry.commdpi.comnih.gov |
| Limited Sample Availability | Difficulty in obtaining sufficient quantities from natural sources. nih.govresearchgate.net |
| Stereochemical Assignment | Complexity in determining relative and absolute configuration. mdpi.comnih.gov |
| Complex Sample Matrices | Presence of numerous diverse metabolites in extracts. nih.gov |
| Unusual Physicochemical Properties | Issues with solubility, stability, and handling of certain compounds. alfa-chemistry.comresearchgate.net |
| Dereplication | Need to quickly identify known compounds to focus on novel ones. nih.govmdpi.com |
| Sensitivity Requirements | Need for highly sensitive methods due to small sample amounts. nih.gov |
Future Directions and Research Perspectives in Pacifenol Chemistry and Biology
Deeper Elucidation of Uncharacterized Biosynthetic Enzymes and Pathways
The biosynthesis of pacifenol is believed to involve enzymes commonly found in marine algae, but the specific enzymatic machinery and complete pathways remain to be fully characterized. vulcanchem.comscispace.com Future research should focus on identifying and functionally characterizing the enzymes responsible for the key steps in this compound biosynthesis, particularly the halogenation and cyclization events that give rise to its unique sesquiterpene skeleton. researchgate.net Techniques such as genomics, transcriptomics, and proteomics applied to this compound-producing organisms, such as Laurencia species, can help identify candidate genes and proteins involved in the biosynthetic pathway. uni-regensburg.demednexus.org Functional studies, including enzyme assays and heterologous expression in suitable hosts, are crucial to confirm the roles of these enzymes and to understand their mechanisms of action. uni-regensburg.demednexus.orgnih.gov Elucidating these pathways could not only provide insights into the fascinating biochemical processes in marine organisms but also pave the way for potential biocatalytic production of this compound and its analogs. mednexus.org
Comprehensive Mapping of Chemical Ecological Roles in Marine Ecosystems
While this compound is known to be produced by marine algae and found in some marine invertebrates that likely acquire it through their diet, its precise ecological roles in the complex marine environment are not fully understood. mdpi.commdpi.comresearchgate.net Further research is needed to comprehensively map the distribution of this compound in various marine organisms and across different marine ecosystems. mdpi.comresearchgate.net Investigating its potential functions as a defense mechanism against herbivores, fouling organisms, or pathogens would provide valuable ecological insights. d-nb.info Studies could involve field observations, controlled experiments, and chemical analyses to correlate the presence and concentration of this compound with ecological interactions. Understanding these roles can highlight the evolutionary significance of such compounds and potentially reveal new applications based on their natural functions. nih.govfrontiersin.org
Advanced Mechanistic Studies of Biological Activities in vitro for Target Identification
Initial studies have reported antimicrobial and anti-inflammatory activities for this compound. mdpi.comfrontiersin.org However, the underlying molecular mechanisms and specific biological targets responsible for these effects are not yet fully elucidated. Future research should delve into advanced in vitro mechanistic studies to identify the proteins or pathways that this compound interacts with. d-nb.info Techniques such as target profiling, reporter assays, and advanced cell-based experiments can help pinpoint the specific molecular targets. elrig.org For instance, further investigation into its reported inhibition of phospholipase A2 and modulation of the cyclooxygenase pathway could reveal specific enzyme targets within these inflammatory cascades. mdpi.com Identifying the precise targets is essential for understanding the full therapeutic potential of this compound and for rational design of more potent and selective analogs. elrig.org
Development of Novel Synthetic Routes for Enhanced Structural Diversity and Accessibility
The complex halogenated structure of this compound presents challenges for efficient and scalable synthesis. Developing novel synthetic routes is crucial for providing more accessible supplies of this compound for research and potential development, as well as for creating structural analogs with potentially improved properties. tandfonline.comrsc.org Future synthetic efforts could explore innovative strategies, including biomimetic approaches inspired by the proposed biosynthetic pathway or the application of new catalytic methods for selective halogenation and cyclization. researchgate.netgla.ac.uk Expanding the synthetic methodology would also facilitate the creation of a library of this compound derivatives with structural modifications to explore structure-activity relationships and potentially discover compounds with enhanced potency, selectivity, or novel bioactivities. tandfonline.comrsc.org Biotransformation using marine-derived fungi has also shown potential for modifying this compound's structure, suggesting another avenue for generating structural diversity. frontiersin.orgtandfonline.com
Q & A
Q. What are the validated methods for synthesizing Pacifenol with high purity for laboratory use?
Q. How to design in vitro assays to evaluate this compound’s antioxidant activity?
Methodological Answer:
- DPPH Assay: Prepare this compound in DMSO (1–100 µM), measure absorbance at 517 nm. IC₅₀ values <50 µM indicate significant radical scavenging .
- Confounding Factors: Control for solvent interference (DMSO <0.1%) and light exposure to avoid compound degradation .
Advanced Research Questions
Q. How to resolve contradictions in reported cytotoxicity thresholds of this compound across studies?
Methodological Answer:
- Meta-Analysis: Aggregate data from peer-reviewed studies (e.g., LC₅₀ ranges: 10–200 µM) and stratify by cell type (e.g., HepG2 vs. HEK293) .
- Critical Factors:
-
Dosage Regimen: Acute (24h) vs. chronic (72h) exposure alters toxicity profiles .
-
Assay Sensitivity: MTT assays may overestimate viability due to this compound’s interaction with formazan crystals .
Study Discrepancy Proposed Resolution Evidence Source LC₅₀ variability Standardize cell lines and exposure times Conflicting mechanistic data Use RNA-seq to identify pathway-specific effects
What frameworks are recommended for formulating hypothesis-driven research questions on this compound’s neuroprotective mechanisms?
Methodological Answer:
- PICOT Framework:
Q. How to address limitations in extrapolating this compound’s in vitro results to in vivo models?
Methodological Answer:
- Study Design:
- Pharmacokinetics: Use LC-MS/MS to quantify bioavailability in rodent plasma (detection limit: 0.1 ng/mL) .
- Dose Translation: Apply allometric scaling (e.g., human equivalent dose = rodent dose × 12.3) .
Data Analysis & Contradiction Management
Q. What statistical approaches are robust for analyzing this compound’s dose-response relationships with non-linear trends?
Methodological Answer:
Q. How to assess the validity of conflicting claims about this compound’s estrogenic activity?
Methodological Answer:
- Systematic Review: Follow PRISMA guidelines to screen studies (inclusion criteria: IC₅₀ <1 µM in ERα-binding assays) .
- Weight of Evidence: Prioritize studies using:
- Primary Data: Radioligand binding assays over computational predictions.
- Blinded Design: To reduce experimenter bias .
Ethical & Reproducibility Considerations
Q. What protocols ensure reproducibility in this compound research across laboratories?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
